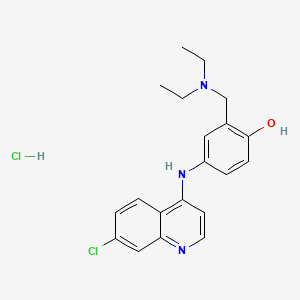

Amodiaquine dihydrochloride

描述

A 4-aminoquinoline compound with anti-inflammatory properties.

属性

Key on ui mechanism of action |

The mechanism of plasmodicidal action of amodiaquine is not completely certain. Like other quinoline derivatives, it is thought to inhibit heme polymerase activity. This results in accumulation of free heme, which is toxic to the parasites. The drug binds the free heme preventing the parasite from converting it to a form less toxic. This drug-heme complex is toxic and disrupts membrane function. Amodiaquine is a Mannich base 4-aminoquinoline with a mode of action similar to that of chloroquine. It is effective against some chloroquine-resistant strains of P. falciparum, although there is cross-resistance. The 4-aminoquinoline derivatives appear to bind to nucleoproteins and interfere with protein synthesis in susceptible organisms; the drugs intercalate readily into double-stranded DNA and inhibit both DNA and RNA polymerase. In addition, the drugs apparently concentrate in parasite digestive vacuoles, increase the pH of the vacuoles, and interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. Plasmodial forms that do not have digestive vacuoles and do not utilize hemoglobin, such as exoerythrocytic forms, are not affected by /these medications/. The 4-aminoquinoline derivatives ... have anti-inflammatory activity; however, the mechanism(s) of action of the drugs in the treatment of rheumatoid arthritis and lupus erythematosus has not been determined. /4-aminoquinoline derivatives/ reportedly antagonizes histamine in vitro, has antiserotonin effects, and inhibits prostaglandin effects in mammalian cells presumably by inhibiting conversion of arachidonic acid to prostaglandin F2. The mode of action of amodiaquine has not yet been determined. 4-Aminoquinolines depress cardiac muscle, impair cardiac conductivity, and produce vasodilatation with resultant hypotension; they depress respiration and cause diplopia, dizziness and nausea. |

|---|---|

CAS 编号 |

69-44-3 |

分子式 |

C20H23Cl2N3O |

分子量 |

392.3 g/mol |

IUPAC 名称 |

4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;hydrochloride |

InChI |

InChI=1S/C20H22ClN3O.ClH/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H |

InChI 键 |

KBTNVJNLEFHBSO-UHFFFAOYSA-N |

规范 SMILES |

CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl |

外观 |

Solid powder |

颜色/形态 |

Crystals from absolute ethanol |

熔点 |

206-208 208 °C (decomposes) Yellow crystals from methanol. Melting point 243 °C. Slightly soluble in water and alcohol /Amodiaquine dihydrochloride hemihydrate/ 208 °C |

其他CAS编号 |

69-44-3 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

24.9 [ug/mL] (The mean of the results at pH 7.4) 8.80e-03 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amodiachin Amodiaquin Amodiaquine Amodiaquine Hydrochloride Camoquin Camoquine Flavoquine Hydrochloride, Amodiaquine |

产品来源 |

United States |

Foundational & Exploratory

Amodiaquine Dihydrochloride: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine, a 4-aminoquinoline derivative structurally similar to chloroquine, has been a cornerstone in the treatment and management of malaria for decades.[1] Its continued relevance, particularly in combination therapies, stems from its efficacy against certain chloroquine-resistant strains of Plasmodium falciparum.[1] This technical guide provides a comprehensive overview of the core mechanism of action of amodiaquine dihydrochloride, delving into its biochemical interactions, metabolic activation, and the molecular basis of parasite resistance. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in antimalarial drug development and discovery.

Pharmacokinetics and Metabolic Activation

Upon oral administration, amodiaquine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP2C8.[2] This process converts amodiaquine into its principal and more pharmacologically active metabolite, desethylamodiaquine (DEAQ).[2] DEAQ is responsible for most of the observed antimalarial activity in vivo.[2]

Amodiaquine can also be bioactivated to a reactive quinoneimine metabolite.[3] This highly reactive species is formed through the oxidation of the 4-aminophenol group and is implicated in the idiosyncratic hepatotoxicity and agranulocytosis associated with amodiaquine use.[3][4] Detoxification of the quinoneimine metabolite occurs via conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs), particularly GSTP1-1.[5][6]

Metabolic Pathway of Amodiaquine

Caption: Metabolic conversion of amodiaquine to its active and reactive metabolites.

Core Antimalarial Mechanism of Action: Inhibition of Hemozoin Formation

The primary antimalarial action of amodiaquine and its active metabolite, DEAQ, targets the digestive vacuole of the intraerythrocytic Plasmodium parasite. This acidic organelle is the site of hemoglobin digestion, a process that provides essential amino acids for parasite growth but also releases large quantities of toxic free heme (ferriprotoporphyrin IX).[7] To protect itself, the parasite detoxifies heme by polymerizing it into an insoluble, crystalline pigment called hemozoin.[7]

Amodiaquine, being a weak base, accumulates in the acidic digestive vacuole.[8] Here, it is thought to exert its effect through a multi-pronged attack on the heme detoxification pathway:

-

Binding to Ferriprotoporphyrin IX (FP-IX): Amodiaquine binds to free heme, forming a complex that prevents its polymerization into hemozoin.[9][10][11] This interaction has been demonstrated to occur at a 1:1 molar ratio.[9]

-

Inhibition of Heme Polymerase Activity: While the existence of a specific "heme polymerase" enzyme is debated, amodiaquine is believed to inhibit the process of hemozoin crystal formation.[1]

-

Accumulation of Toxic Heme: The inhibition of hemozoin formation leads to the accumulation of free heme within the digestive vacuole.[7] This buildup of toxic heme is detrimental to the parasite, causing oxidative stress and damage to cellular membranes, ultimately leading to parasite death.[12]

Signaling Pathway of Amodiaquine's Antimalarial Action

Caption: Amodiaquine inhibits hemozoin formation, leading to toxic heme buildup.

Additional Mechanisms of Action

Beyond the inhibition of hemozoin formation, other mechanisms may contribute to the antimalarial and cytotoxic effects of amodiaquine:

-

Inhibition of Glutathione-Dependent Heme Degradation: Amodiaquine has been shown to competitively inhibit the degradation of heme by glutathione, which could further contribute to the accumulation of toxic heme in parasite membranes.[13]

-

Generation of Reactive Oxygen Species (ROS): The accumulation of free heme can catalyze the production of ROS, leading to oxidative stress and cellular damage.[14][15]

-

Lysosomal Disruption: In cancer cell models, amodiaquine has been observed to cause autophagic-lysosomal blockade, suggesting a broader effect on acidic cellular compartments.[16] This is consistent with its nature as a weak base that can accumulate in lysosomes.[8]

Mechanisms of Resistance

Resistance to amodiaquine is a significant clinical concern and is primarily associated with mutations in two key parasite proteins located on the membrane of the digestive vacuole:

-

Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in the pfcrt gene are the primary determinant of chloroquine resistance and also confer resistance to amodiaquine.[17] These mutations alter the transporter protein, enabling it to efflux amodiaquine and DEAQ out of the digestive vacuole, thereby reducing the drug concentration at its site of action.[18][19][20]

-

Plasmodium falciparum Multidrug Resistance Protein 1 (PfMDR1): Polymorphisms in the pfmdr1 gene can modulate the level of resistance to amodiaquine and other antimalarials.[17]

Logical Relationship of Amodiaquine Resistance

Caption: Mutant PfCRT mediates amodiaquine resistance by efflux from the digestive vacuole.

Quantitative Data

The in vitro activity of amodiaquine and its active metabolite, desethylamodiaquine, against various strains of P. falciparum is summarized below. IC50 values represent the concentration of the drug required to inhibit parasite growth by 50%.

| Drug | P. falciparum Strain | Resistance Phenotype | Mean IC50 (nM) | Reference(s) |

| Amodiaquine | Field Isolates (Thailand) | Chloroquine-Resistant | 18.2 | [21][22] |

| Desethylamodiaquine | Field Isolates (Thailand) | Chloroquine-Resistant | 67.5 | [21][22] |

| Amodiaquine | V1/S | Chloroquine-Resistant | 15 | [1] |

| Desethylamodiaquine | V1/S | Chloroquine-Resistant | 97 | [1] |

| Amodiaquine | 3D7 | Chloroquine-Sensitive | 8 | [1] |

| Desethylamodiaquine | 3D7 | Chloroquine-Sensitive | 25 | [1] |

| Desethylamodiaquine | Clinical Isolates (Cambodia) | - | 174.5 | [23] |

Enzyme Kinetics of Bioactivation in Human Liver Microsomes

| Substrate | Km (μM) | Vmax (pmol/min/mg) |

| Amodiaquine | 11.5 ± 2.0 | 59.2 ± 3.2 |

| Desethylamodiaquine | 6.1 ± 1.3 | 5.5 ± 0.4 |

| Data from Zhang et al., 2017[24][25] |

Experimental Protocols

SYBR Green I-Based Antiplasmodial Assay

This high-throughput assay is used to determine the in vitro susceptibility of P. falciparum to antimalarial compounds.

Principle: The SYBR Green I dye intercalates with double-stranded DNA, emitting a fluorescent signal. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus parasite viability.

Workflow:

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Detailed Methodology:

-

Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with human serum and erythrocytes. Synchronize cultures to the ring stage using 5% D-sorbitol treatment.[26]

-

Drug Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well microtiter plate.

-

Assay Setup: Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well of the drug-containing plate. Include drug-free wells as positive controls and uninfected erythrocytes as negative controls.

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[27]

-

Lysis and Staining: Following incubation, add SYBR Green I lysis buffer to each well. This buffer typically contains saponin and Triton X-100 to lyse the erythrocytes and a buffered solution of SYBR Green I dye.[28][29]

-

Fluorescence Measurement: Incubate the plates in the dark for 1-2 hours at room temperature, then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[26]

-

Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Hemozoin Inhibition Assay (β-Hematin Formation Assay)

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, the synthetic analogue of hemozoin.

Principle: In an acidic, aqueous environment, free heme (as hemin) will spontaneously polymerize to form β-hematin. The presence of an inhibitor will prevent this polymerization, leaving more heme in solution. The amount of β-hematin formed can be quantified.

Workflow:

Caption: Workflow for the hemozoin inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Prepare a stock solution of hemin chloride in dimethyl sulfoxide (DMSO). Prepare a working solution of hemin in an appropriate buffer (e.g., sodium acetate buffer, pH 5.2).[30]

-

Assay Setup: In a 96-well plate, add serial dilutions of amodiaquine followed by the hemin working solution. Include a positive control (e.g., chloroquine) and a negative control (no drug).

-

Incubation: Incubate the plate at 37°C for 18-24 hours to allow for the formation of β-hematin.[30]

-

Quantification:

-

Centrifuge the plate to pellet the insoluble β-hematin.

-

Carefully remove the supernatant containing unreacted heme.

-

Wash the pellet with DMSO to remove any remaining soluble heme.

-

Solubilize the β-hematin pellet in a known volume of NaOH.

-

Measure the absorbance of the solubilized β-hematin at approximately 405 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each drug concentration relative to the negative control. Determine the IC50 value from a dose-response curve.

Conclusion

This compound remains a vital component of the antimalarial armamentarium. Its primary mechanism of action, the disruption of heme detoxification in the parasite's digestive vacuole, is well-established. However, a deeper understanding of its metabolic activation, potential off-target effects, and the molecular intricacies of resistance is crucial for its continued effective use and for the development of next-generation antimalarials. The quantitative data and detailed experimental protocols provided in this guide offer a robust foundation for researchers dedicated to advancing the fight against malaria.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ClinPGx [clinpgx.org]

- 3. The mechanism of bioactivation and antigen formation of amodiaquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human glutathione S-transferases- and NAD(P)H:quinone oxidoreductase 1-catalyzed inactivation of reactive quinoneimines of amodiaquine and N-desethylamodiaquine: Possible implications for susceptibility to amodiaquine-induced liver toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutathione S-Transferase P1 Protects Against Amodiaquine Quinoneimines-Induced Cytotoxicity but Does Not Prevent Activation of Endoplasmic Reticulum Stress in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amodiaquine accumulation in Plasmodium falciparum as a possible explanation for its superior antimalarial activity over chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Interaction of ferriprotoporphyrin IX with the antimalarials amodiaquine and halofantrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring pH of the Plasmodium falciparum digestive vacuole by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of glutathione-dependent degradation of heme by chloroquine and amodiaquine as a possible basis for their antimalarial mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amodiaquine-induced oxidative stress in a hepatocyte inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring Amodiaquine’s Repurposing Potential in Breast Cancer Treatment—Assessment of In-Vitro Efficacy & Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure and Drug Resistance of the Plasmodium falciparum Transporter PfCRT - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PfCRT-mediated drug transport in malarial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PfCRT Mediated Drug Transport in Malarial Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ajtmh.org [ajtmh.org]

- 23. academic.oup.com [academic.oup.com]

- 24. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐desethylamodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The In Vitro Antiplasmodial Activities of Aqueous Extracts of Selected Ghanaian Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 27. media.malariaworld.org [media.malariaworld.org]

- 28. iddo.org [iddo.org]

- 29. Making sure you're not a bot! [gupea.ub.gu.se]

- 30. A Hybrid of Amodiaquine and Primaquine Linked by Gold(I) Is a Multistage Antimalarial Agent Targeting Heme Detoxification and Thiol Redox Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Amodiaquine Dihydrochloride

This technical guide provides a comprehensive overview of the synthesis pathway for amodiaquine dihydrochloride, an essential antimalarial medication. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.

Introduction

Amodiaquine is a 4-aminoquinoline compound with a long history of use in the treatment and prevention of malaria. Its synthesis is a multi-step process that has been optimized for robustness and cost-effectiveness. The most common and industrially viable synthesis of this compound dihydrate involves a three-step process starting from 4-acetamidophenol, which includes a Mannich reaction, a substitution reaction with 4,7-dichloroquinoline (4,7-DCQ), and a final rehydration step.[1][2][3][4] A critical component of this synthesis is the efficient production of the key intermediate, 4,7-dichloroquinoline.

Overall Synthesis Strategy

The synthesis of this compound can be broadly divided into two main stages:

-

Synthesis of the key intermediate, 4,7-dichloroquinoline (5).

-

Synthesis of this compound Dihydrate (3) from 4-acetamidophenol (13).

The primary route for amodiaquine synthesis involves the reaction of 4-aminophenol with 4,7-dichloroquinoline, followed by an aminomethylation (Mannich reaction) to introduce the diethylaminomethyl side chain.[5] However, a more robust and scalable process involves first performing the Mannich reaction on 4-acetamidophenol to create a key intermediate, followed by hydrolysis and subsequent substitution with 4,7-dichloroquinoline.[1][2]

Synthesis of 4,7-Dichloroquinoline (5)

A cost-effective and robust process for producing 4,7-dichloroquinoline (5) is crucial as it accounts for a significant portion of the raw material cost in amodiaquine production.[1] A common pathway starts from meta-chloroaniline (7).[1][2]

The synthesis of 4,7-dichloroquinoline involves the following key transformations:

-

Step 1: Condensation. Reaction of meta-chloroaniline (7) with diethoxymethylene malonate (6).

-

Step 2: Thermal Cyclization. The resulting acrylate intermediate (8) undergoes thermal cyclization to form the quinoline ester (9).

-

Step 3: Hydrolysis and Decarboxylation. Saponification of the ester followed by acidification and decarboxylation.

-

Step 4: Chlorination. Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2][6]

Diagram of 4,7-Dichloroquinoline Synthesis Pathway

Caption: Synthesis pathway of 4,7-dichloroquinoline from meta-chloroaniline.

Table 1: Quantitative Data for 4,7-Dichloroquinoline Synthesis

| Step | Product | Yield | Reference |

| Condensation & Cyclization | quinoline ester (9) | 90-96% | [1][2] |

| Overall Process | 4,7-dichloroquinoline (5) | 89% | [1][2][3] |

A detailed experimental procedure for the synthesis of 4,7-dichloroquinoline (5) is outlined below, based on established methods.[1][2][7][8][9]

Step 1: Synthesis of Acrylate Intermediate (8)

-

A mixture of diethoxymethylene malonate (6) and meta-chloroaniline (7) is heated at 100 °C for 2 hours.

Step 2: Synthesis of Quinoline Ester (9)

-

The resulting acrylate intermediate (8) is subjected to thermal cyclization in diphenyl ether (DPE) at 250 °C for 2 hours to yield the quinoline ester (9).

Step 3: Hydrolysis to 7-Chloro-4-hydroxyquinoline

-

The quinoline ester (9) is hydrolyzed using 10% aqueous sodium hydroxide for 2 hours.

-

The reaction mixture is then acidified with 10% aqueous sulfuric acid.

Step 4: Chlorination to 4,7-Dichloroquinoline (5)

-

The resulting 7-chloro-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃) at 135 °C for 2 hours to produce 4,7-dichloroquinoline (5).

-

The crude product is purified by recrystallization.

Synthesis of this compound Dihydrate (3)

The synthesis of this compound dihydrate (3) is a three-step process starting from 4-acetamidophenol (13).[1][2][3] This pathway has been optimized for high yield and scalability.

The key steps in this synthesis are:

-

Step 1: Mannich Reaction. 4-acetamidophenol (13) undergoes a Mannich reaction with diethylamine and paraformaldehyde to form 4-acetamido-2-(diethylaminomethyl)phenol (14).

-

Step 2: Hydrolysis and Substitution. The intermediate (14) is hydrolyzed to remove the acetyl group and then undergoes a substitution reaction with 4,7-dichloroquinoline (5) in situ.

-

Step 3: Rehydration. The crude this compound is recrystallized and rehydrated to yield the final product, this compound dihydrate (3).

Diagram of this compound Synthesis Pathway

Caption: Synthesis of this compound from 4-acetamidophenol.

Table 2: Quantitative Data for this compound Synthesis

| Step | Product | Yield | Reference |

| Mannich Reaction | 4-acetamido-2-(diethylaminomethyl)phenol (14) | 92% | [1][2][3] |

| Hydrolysis and Substitution | This compound (crude) | 58% (in isopropanol) | [1] |

| Overall Process (including rehydration) | This compound dihydrate (3) | 90% | [1][2][3] |

The following is a detailed protocol for the synthesis of this compound dihydrate (3).[1][2]

Step 1: Synthesis of 4-Acetamido-2-(diethylaminomethyl)phenol (14)

-

To a solution of paraformaldehyde (1.2 equivalents) in toluene, add diethylamine (1.25 equivalents) dropwise.

-

Stir the mixture for 2 hours at 40 °C.

-

Add 4-acetamidophenol (1.0 equivalent) to the mixture and stir for 15 hours at 80-85 °C.

-

Gradually cool the mixture to room temperature and then stir for 2 hours at 5-10 °C to precipitate the product.

-

The product, 4-acetamido-2-(diethylaminomethyl)phenol (14), is collected by filtration.

Step 2: Synthesis of this compound (Crude)

-

Reflux the Mannich base (14) in a mixture of hydrochloric acid, water, and isopropanol for 3-5 hours.

-

Following hydrolysis, add 4,7-dichloroquinoline (5) to the reaction mixture and continue to reflux.

-

Cool the mixture to precipitate the crude this compound.

Step 3: Recrystallization and Rehydration

-

Recrystallize the crude this compound from ethanol.

-

Rehydrate the purified product by refluxing in water, followed by precipitation under cool conditions to obtain this compound dihydrate (3).

Alternative "One-Pot" Synthesis

An alternative, more streamlined "one-pot" synthesis has also been developed, aiming to be more environmentally friendly by reducing the use of objectionable solvents.[10] This method involves two main steps within a single reaction vessel.

-

Step 1: 4-aminophenol is reacted with 4,7-dichloroquinoline in acetic acid at elevated temperatures.

-

Step 2: After cooling, formaldehyde and diethylamine are added to the same vessel to perform the Mannich reaction. The final product, this compound dihydrate, is then precipitated by the addition of hydrochloric acid.[5]

Table 3: Quantitative Data for "One-Pot" Amodiaquine Synthesis

| Step | Product | Yield | Purity (by HPLC) | Reference |

| One-Pot Synthesis | This compound dihydrate | 92% | >99% | [5] |

The following protocol is based on the one-pot synthesis method.[5]

-

A mixture of 4-aminophenol (1.04 equivalents) and 4,7-dichloroquinoline (1.0 equivalent) in acetic acid is heated with stirring at 110°C for about one hour.

-

The mixture is cooled to 20°C.

-

Formaldehyde (1.5 equivalents of a 32% aqueous solution) and diethylamine (1.5 equivalents) are sequentially added to the reaction vessel.

-

The reaction mixture is then heated and stirred at 50°C for four hours.

-

After cooling in an ice water bath, a 37% aqueous hydrochloric acid solution is added at a rate to keep the internal temperature below 40°C.

-

Stirring is continued for an additional 2 hours to complete the precipitation of the product.

-

The precipitated yellow crystals are collected by filtration and dried to a constant weight.

Diagram of Experimental Workflow for "One-Pot" Synthesis

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

The synthesis of this compound has evolved to a robust and scalable process. The multi-step synthesis starting from 4-acetamidophenol provides high yields and a product of USP quality.[1] The development of a cost-effective synthesis for the key intermediate, 4,7-dichloroquinoline, has been a significant factor in the overall economic viability of amodiaquine production. Furthermore, advancements in "one-pot" synthesis methods offer a more environmentally friendly and efficient alternative, aligning with the principles of green chemistry.[10][11] These well-defined synthetic pathways are crucial for ensuring a stable supply of this important antimalarial drug.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Process Development for the Manufacture of the Antimalarial this compound Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amodiaquine synthesis - chemicalbook [chemicalbook.com]

- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. WO2013138200A1 - Green chemistry synthesis of the malaria drug amodiaquine and analogs thereof - Google Patents [patents.google.com]

- 11. Process Flow for the Research, Development, and Manufac-Turing of this compound Dihydrate, an Anti-Malarial Drug [ojs.sgsci.org]

Amodiaquine dihydrochloride chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Amodiaquine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a 4-aminoquinoline compound recognized for its efficacy as an antimalarial agent.[1] Structurally similar to chloroquine, it is effective against certain chloroquine-resistant strains of Plasmodium falciparum.[1] Beyond its antiparasitic properties, amodiaquine also exhibits anti-inflammatory activities.[1] The molecule is a prodrug, rapidly metabolized in the liver to its primary active metabolite, desethylamodiaquine, which is largely responsible for its therapeutic effects.[2] This guide provides a comprehensive overview of the chemical and structural properties of this compound, detailed experimental methodologies for its characterization, and an exploration of its primary mechanisms of action.

Chemical and Physical Properties

This compound is typically encountered as a yellow, crystalline powder.[3] Its physicochemical properties are critical for its formulation, delivery, and biological activity. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₂ClN₃O·2HCl·2H₂O | [1] |

| Molecular Weight | 464.81 g/mol | [1] |

| Appearance | Yellow crystalline powder | [3] |

| Melting Point | 158 °C | [4] |

| UV Maximum (λmax) | 342 nm (in 0.1 M HCl) | [3][4] |

| pKa (diprotic base) | 7.08 and 8.14 (at 25 °C) | [4] |

| Solubility (at 37°C) | pH 1.0: > 6.8 mg/mLpH 7.0: 0.5303 mg/mLpH 7.5: 0.0848 mg/mL | [4] |

| Solubility (Organic) | Ethanol: ~2 mg/mLDMSO: ~5 mg/mLDimethylformamide: ~2.5 mg/mL | [5] |

Chemical Structure

The structural attributes of this compound underpin its chemical behavior and pharmacological function.

-

IUPAC Name: 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol;dihydrate;dihydrochloride

-

SMILES: CCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.O.Cl.Cl

-

InChI: InChI=1S/C20H22ClN3O.2ClH.2H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);21H;21H2

Below is a diagram illustrating the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound dihydrate.

Methodologies and Experimental Protocols

Synthesis of this compound Dihydrate

This protocol is adapted from a robust, scalable process.[6]

-

Mannich Reaction: 4-Acetamidophenol is reacted with diethylamine and paraformaldehyde. Isopropanol is a suitable solvent, and the reaction can be carried out at 85°C for approximately 24 hours to yield the Mannich base, 4-acetamido-2-(diethylaminomethyl)phenol.

-

Hydrolysis: The resulting Mannich base is added to 32% hydrochloric acid. The mixture is refluxed at 85°C for 4 hours to hydrolyze the acetamido group to an amino group.

-

Substitution Reaction: After hydrolysis, water is added, and the mixture is cooled to 50°C. The pH is adjusted to 4 using an aqueous sodium hydroxide solution. 4,7-dichloroquinoline is then added to the mixture.

-

Condensation: The reaction mixture is refluxed at 85°C for 3 hours to facilitate the substitution of the chlorine at the 4-position of the quinoline ring.

-

Precipitation and Isolation: The mixture is cooled to 5°C and stirred for 2 hours to allow for the precipitation of the product. The crude this compound dihydrate is then collected by filtration.

-

Purification: The crude product can be further purified by recrystallization from ethanol followed by rehydration by refluxing in water and precipitation under cool conditions.

Solubility Determination (Shake-Flask Method)

This protocol is based on the methodology used for biowaiver monographs.[4]

-

Preparation of Media: Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 1.0 to 7.5).

-

Sample Preparation: Add an excess amount of this compound (e.g., ~25 mg) to a known volume of each buffer solution (e.g., 3 mL) in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, centrifuge the samples to separate the undissolved solid.

-

Quantification: Carefully withdraw an aliquot from the supernatant, ensuring no solid is transferred. Dilute the aliquot as necessary with the corresponding buffer medium.

-

Analysis: Determine the concentration of dissolved amodiaquine using UV-Vis spectrophotometry by measuring the absorbance at its λmax of approximately 342 nm. Calculate the concentration against a standard calibration curve prepared in the same medium.

Purity Determination (RP-HPLC Method)

High-Performance Liquid Chromatography is a standard method for assessing the purity of this compound.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer, acetonitrile, and methanol (e.g., 50:30:20 v/v/v), with the pH adjusted to 5.8.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 208 nm.

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration.

-

Sample Preparation: Prepare a sample solution of the test article in the mobile phase at a similar concentration to the standard.

-

Analysis: Inject the standard and sample solutions into the chromatograph. The purity is determined by comparing the area of the principal peak in the sample chromatogram to the total area of all peaks, or by comparison against the reference standard.

Mechanism of Action and Signaling Pathways

Amodiaquine's therapeutic effects stem from multiple mechanisms of action, primarily targeting the malaria parasite but also affecting human enzymes.

Antimalarial Action: Inhibition of Hemozoin Polymerization

The primary antimalarial action of amodiaquine, like other 4-aminoquinolines, is the disruption of heme detoxification in the Plasmodium parasite.[2]

-

Heme Release: The parasite, residing within red blood cells, digests host hemoglobin to obtain amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[2][7]

-

Detoxification: To protect itself, the parasite polymerizes the toxic heme into an insoluble, non-toxic crystal called hemozoin.[2][7]

-

Inhibition: Amodiaquine accumulates in the parasite's acidic food vacuole. It is thought to form a complex with free heme, which prevents the heme from being polymerized into hemozoin by the enzyme heme polymerase.[1][2]

-

Toxicity and Death: The accumulation of the toxic heme-amodiaquine complex and free heme leads to oxidative stress, membrane damage, and disruption of other cellular processes, ultimately resulting in the death of the parasite.[2][8]

Caption: Amodiaquine's inhibition of hemozoin polymerization.

Inhibition of Histamine N-Methyltransferase (HNMT)

Amodiaquine is also a potent inhibitor of the human enzyme Histamine N-methyltransferase (HNMT), with an inhibition constant (Ki) in the nanomolar range.[9][10]

-

Function of HNMT: HNMT is a key enzyme in the metabolic inactivation of histamine, a crucial neurotransmitter and immunomodulator.[9][11]

-

Mechanism of Inhibition: Amodiaquine occupies the histamine-binding site of the HNMT enzyme, thereby blocking access for its natural substrate and preventing the methylation and subsequent degradation of histamine.[9] This competitive inhibition leads to an increase in local histamine levels.[12] This property is being explored for its potential therapeutic applications in other disease contexts, although the low blood-brain barrier penetration of amodiaquine may limit its effects in the central nervous system.[11][13]

This technical guide provides a foundational understanding of this compound for professionals engaged in pharmaceutical research and development. The compiled data and protocols offer a practical resource for characterization and further investigation of this important antimalarial compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 3. cdn.who.int [cdn.who.int]

- 4. fip.org [fip.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Structural basis for inhibition of histamine N-methyltransferase by diverse drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of amodiaquine on histamine level and histamine-methyltransferase activity in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effect of amodiaquine, a histamine N-methyltransferase inhibitor, on, Propionibacterium acnes and lipopolysaccharide-induced hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Amodiaquine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amodiaquine, a 4-aminoquinoline compound historically used as an antimalarial agent, is gaining recognition for its significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning amodiaquine's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanism of action involves the p53-mediated upregulation of the cyclin-dependent kinase inhibitor p21, leading to the suppression of T-cell proliferation and the differentiation of pro-inflammatory Th1 cells. Furthermore, amodiaquine demonstrates inhibitory effects on the production of various inflammatory cytokines by modulating Toll-Like Receptor (TLR) signaling pathways. While its direct effects on NF-κB and the NLRP3 inflammasome are still under investigation, evidence from related 4-aminoquinoline compounds suggests potential involvement in these crucial inflammatory pathways. This guide aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of amodiaquine in inflammatory diseases.

Core Mechanism of Action: Inhibition of T-Cell Proliferation and Th1 Differentiation

Amodiaquine's principal anti-inflammatory effect is attributed to its ability to suppress T-cell proliferation and curtail the development of IFN-γ-producing Th1 cells[1][2]. This is achieved through the modulation of the p53-p21 signaling pathway.

Upregulation of p21 through p53 Activation

Amodiaquine treatment leads to a dose-dependent increase in the expression of the cyclin-dependent kinase inhibitor p21[1][2]. This upregulation is a consequence of both transcriptional activation and post-translational stabilization of the p21 protein. Amodiaquine elevates the transcription of the p21 gene through the activation of the tumor suppressor protein p53[1][2]. Additionally, it prevents the degradation of the p21 protein[1][2]. The accumulation of p21, primarily in the nucleus, inhibits cyclin-dependent kinases, thereby halting the cell cycle and suppressing the proliferation of activated T-cells[1][2].

Suppression of IFN-γ and Th1 Cell Differentiation

By inhibiting T-cell proliferation, amodiaquine effectively suppresses the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) in a dose-dependent manner[1]. This leads to a potent inhibition of the differentiation of IFN-γ-producing Th1 cells, which are key mediators of cellular immunity and are implicated in the pathogenesis of many inflammatory diseases[1][2].

Modulation of Toll-Like Receptor Signaling

Amodiaquine has been shown to inhibit the production of inflammatory cytokines induced by the activation of endolysosomal Toll-like receptors (TLRs), which are crucial for recognizing pathogen-associated nucleic acids.

Inhibition of IL-6 Production

In murine macrophages, amodiaquine inhibits the production of Interleukin-6 (IL-6) induced by agonists for TLR3 (poly(I:C)), TLR7 (imiquimod), and TLR9 (CpG ODN). This inhibition is thought to occur via the alkalinization of endolysosomes, which is necessary for the proper function of these TLRs.

Potential Mechanisms Requiring Further Investigation

While direct evidence for amodiaquine is still emerging, its structural similarity to chloroquine suggests potential involvement in other key inflammatory pathways.

NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. Chloroquine has been shown to inhibit NF-κB signaling. It is plausible that amodiaquine may exert similar effects, potentially by inhibiting the phosphorylation of IKK and subsequent degradation of IκBα, which would prevent the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Further research is required to confirm this mechanism for amodiaquine.

NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Chloroquine has been demonstrated to suppress NLRP3 inflammasome activation. It is conceivable that amodiaquine may also inhibit the NLRP3 inflammasome, potentially by interfering with its assembly or the activation of caspase-1. This area warrants further dedicated investigation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-inflammatory effects of amodiaquine dihydrochloride.

| Parameter | Cell Type | Stimulus | IC50 Value | Reference |

| IL-6 Inhibition | Murine Macrophages (J774.1) | poly(I:C) (TLR3 agonist) | 2.43 µM | |

| IL-6 Inhibition | Murine Macrophages (J774.1) | Imiquimod (TLR7 agonist) | 3.48 µM | |

| IL-6 Inhibition | Murine Macrophages (J774.1) | CpG ODN (TLR9 agonist) | 0.0359 µM |

| Effect | Cell Type | Concentration | Observation | Reference |

| Inhibition of T-Cell Proliferation | Primary CD4+ T-cells | 10 µM | Significant increase in cells with low division rates and elimination of cells with high division rates. | [1] |

| IFN-γ Production Suppression | Differentiating Th1 cells | Dose-dependent | Sustained treatment substantially decreased IFN-γ production. | [1] |

| p21 Expression | Developing T-cells | Dose-dependent | Significant and dose-dependent increase in p21 protein levels. | [1] |

Detailed Experimental Protocols

Primary CD4+ T-Cell Proliferation Assay (CFSE-based)

This protocol is adapted from methodologies used to assess the anti-proliferative effects of amodiaquine.

Materials:

-

This compound

-

CD4+ T-cells isolated from lymph nodes and spleen

-

Plate-bound anti-CD3 and anti-CD28 antibodies

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI-1640 medium

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Isolate CD4+ T-cells from murine lymph nodes and spleens using magnetic-activated cell sorting (MACS).

-

Label the isolated CD4+ T-cells with CFSE at a final concentration of 5 µM for 10 minutes at 37°C.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells twice with complete medium.

-

Seed the CFSE-labeled cells in 96-well plates pre-coated with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

-

Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Harvest the cells and wash with FACS buffer.

-

Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.

-

Analyze the data using flow cytometry software to gate on the CD4+ population and visualize the generational decay of CFSE fluorescence, indicative of cell proliferation.

Western Blot for p21 and p53 Expression

This protocol outlines the steps to detect changes in p21 and p53 protein levels following amodiaquine treatment.

Materials:

-

This compound

-

CD4+ T-cells or other relevant cell line

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-p21, anti-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture CD4+ T-cells and treat with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p21, p53, and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

This compound exhibits potent anti-inflammatory properties, primarily through the p53-p21-mediated suppression of T-cell proliferation and Th1 differentiation, as well as through the inhibition of TLR-mediated inflammatory cytokine production. While its roles in modulating NF-κB signaling and NLRP3 inflammasome activation are promising areas for future research, the existing data strongly support its potential as a therapeutic agent for a range of inflammatory disorders. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile in these new indications. This guide provides a solid foundation for researchers to build upon in their exploration of amodiaquine's immunomodulatory capabilities.

References

- 1. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of chloroquine and amodiaquine through p21-mediated suppression of T cell proliferation and Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Amodiaquine Dihydrochloride: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline derivative historically utilized as an antimalarial agent, is emerging as a compelling candidate for drug repurposing in oncology. This technical guide provides an in-depth overview of the multifaceted anti-cancer properties of amodiaquine dihydrochloride, with a focus on its mechanisms of action, relevant signaling pathways, and established experimental data. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of amodiaquine in various cancer models. The guide details its activity as an inhibitor of autophagy, an inducer of apoptosis, and a modulator of key oncogenic signaling pathways, supported by quantitative in vitro data. Furthermore, it provides detailed protocols for essential in vitro assays to facilitate the standardized evaluation of amodiaquine's efficacy in a laboratory setting.

Mechanism of Action

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting autophagy, and arresting the cell cycle.

-

Apoptosis Induction: Amodiaquine treatment has been demonstrated to increase the population of apoptotic cells in various cancer cell lines. This is evidenced by an increase in Annexin V-positive cells and the cleavage of poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.[1] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, leading to programmed cell death.

-

Autophagy Inhibition: Amodiaquine is a known lysosomotropic agent, accumulating in lysosomes and raising their pH. This disruption of lysosomal function impairs the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[2][3] The inhibition of autophagy leads to the accumulation of autophagosomes and the autophagy substrate p62/SQSTM1, ultimately triggering cell death in cancer cells that rely on autophagy for survival and proliferation.[3][4]

-

Cell Cycle Arrest: Studies have shown that amodiaquine can block cell cycle progression in cancer cells. It can induce an S-phase arrest and a reduction in the G2/M phase population, thereby inhibiting cell division and proliferation.[2]

Key Signaling Pathways

Amodiaquine's anti-cancer activity is linked to its modulation of several critical signaling pathways implicated in tumorigenesis and progression.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. In the "off" state, a destruction complex comprising Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for proteasomal degradation.[5][6][7][8][9] Wnt ligand binding to its receptor disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation. Amodiaquine has been shown to interfere with this pathway, leading to a decrease in β-catenin levels, although the precise mechanism of this inhibition is still under investigation.[2]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, leading to increased protein synthesis and cell proliferation while inhibiting apoptosis. The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[10][11][12] Amodiaquine has been suggested to inhibit this pathway, leading to decreased phosphorylation of key components like Akt and mTOR, thereby promoting apoptosis and inhibiting cell growth.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines and experimental assays.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer (ER+, PR+, HER2-) | 11.5 ± 6.5 | [2] |

| MDAMB-231 | Breast Cancer (Triple-Negative) | 8.2 ± 2.8 | [2] |

| BT-549 | Breast Cancer (Triple-Negative) | 24.0 ± 2.2 | [2] |

| SK-BR-3 | Breast Cancer (HER2+) | 16.0 ± 3.9 | [2] |

| MDA-MB-453 | Breast Cancer (AR+, HER2+) | 6.48 ± 1.12 | [13] |

| 4T1 | Murine Breast Cancer | 10.50 ± 1.17 | [13] |

| A549 | Non-Small Cell Lung Cancer | Data reported for nanoparticles | [14] |

| H1299 | Non-Small Cell Lung Cancer | Data reported for nanoparticles | [1] |

Table 2: In Vitro Efficacy of this compound in Functional Assays

| Assay | Cell Line | Concentration (µM) | Result | Reference |

| Scratch Assay | MDAMB-231 | 7.5 | 62.9 ± 15.0% scratch closure at 12h | [2] |

| 15 | 55.5 ± 6.4% scratch closure at 12h | [2] | ||

| 25 | 33.4 ± 13.9% scratch closure at 12h | [2] | ||

| Clonogenic Assay | MCF-7 | 7.5 | 61.6 ± 7.0% colonies survived | [2] |

| 15 | 30.3 ± 6.7% colonies survived | [2] | ||

| 25 | 11.0 ± 2.0% colonies survived | [2] | ||

| MDAMB-231 | 7.5 | 26.0 ± 3.0% colony growth | [2] | |

| 15 | 4.5 ± 2.7% colony growth | [2] | ||

| 25 | 0.6 ± 0.3% colony growth | [2] | ||

| 3D Spheroid | MCF-7 (Single Dose) | 7.5 | Spheroid volume of 6.7 ± 1.5 mm³ at day 10 | [2] |

| (Volume) | 15 | Spheroid volume of 1.0 ± 0.5 mm³ at day 10 | [2] | |

| 25 | Spheroid volume of 0.1 ± 0.3 mm³ at day 10 | [2] | ||

| MDAMB-231 (Multiple Dose) | 7.5 | Spheroid volume of 1.8 ± 0.1 mm³ at day 10 | [2] | |

| 15 | Spheroid volume of 0.2 ± 0.1 mm³ at day 10 | [2] | ||

| 25 | Spheroid volume of <0.05 mm³ at day 10 | [2] | ||

| Apoptosis Assay | MCF-7 | 7.5 | 40.9 ± 2.7% total apoptotic cells | [2] |

| (Annexin V) | 15 | 49.0 ± 1.2% total apoptotic cells | [2] |

Note: In vivo quantitative data from xenograft models is not consistently reported in the reviewed literature and therefore is not included in this guide.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and standardization of future research.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of amodiaquine on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution

-

96-well culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted amodiaquine solutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (negative control).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Induce apoptosis in cancer cells by treating with amodiaquine at the desired concentrations for a specified time.

-

Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution by staining with propidium iodide (PI) and analysis by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with amodiaquine at desired concentrations and for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer.

-

The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Autophagy Assay (Western Blot for LC3B)

This protocol outlines the detection of autophagy by monitoring the conversion of LC3B-I to LC3B-II via Western blotting.

Materials:

-

Treated and untreated cell lysates

-

Protein electrophoresis and blotting equipment

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with amodiaquine. It is recommended to include a positive control for autophagy inhibition, such as chloroquine, and a negative control.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3B-I and LC3B-II).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

-

The accumulation of the lower molecular weight band (LC3B-II) indicates the inhibition of autophagic flux.

Conclusion

This compound demonstrates significant potential as a repurposed anti-cancer agent. Its ability to induce apoptosis, inhibit the critical survival pathway of autophagy, and arrest the cell cycle, coupled with its modulation of key oncogenic signaling pathways, provides a strong rationale for its further investigation in preclinical and clinical settings. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in their exploration of amodiaquine's therapeutic utility in oncology. Further in vivo studies are warranted to establish its efficacy and safety profile in more complex biological systems.

References

- 1. Development and characterization of inhalable transferrin functionalized amodiaquine nanoparticles - Efficacy in Non-Small Cell Lung Cancer (NSCLC) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring Amodiaquine’s Repurposing Potential in Breast Cancer Treatment—Assessment of In-Vitro Efficacy & Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. When You Come to a Fork in the Road, Take It: Wnt Signaling Activates Multiple Pathways through the APC/Axin/GSK-3 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular regulation and pharmacological targeting of the β‐catenin destruction complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Destruction complex dynamics: Wnt/β-catenin signaling alters Axin-GSK3β interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel GSK3-regulated APC:Axin interaction regulates Wnt signaling by driving a catalytic cycle of efficient βcatenin destruction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding How Wnt Influences Destruction Complex Activity and β-Catenin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The PTEN/PI3K/AKT signalling pathway in cancer, therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PTEN Tumor Suppressor Network in PI3K-Akt Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Progress of PI3K/PTEN/AKT Signaling Pathway Associated with Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pajols.org [pajols.org]

- 14. Development of pharmaceutically scalable inhaled anti-cancer nanotherapy - Repurposing amodiaquine for non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Amodiaquine Dihydrochloride Repurposing for Viral Infections: A Technical Guide

Executive Summary

The repurposing of existing, clinically-approved drugs presents a rapid and cost-effective strategy for developing novel antiviral therapies. Amodiaquine, a 4-aminoquinoline compound widely used for the treatment of malaria, has emerged as a promising broad-spectrum antiviral agent.[1][2] This technical guide provides an in-depth overview of the current research on amodiaquine dihydrochloride as a repurposed antiviral drug. It consolidates quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics.

Introduction

Amodiaquine (AQ) is a derivative of 4-aminoquinoline that has been a cornerstone of antimalarial treatment for decades.[3][4] Its established safety profile, well-understood pharmacokinetics, and widespread availability make it an attractive candidate for drug repurposing.[5][6] Emerging evidence demonstrates that amodiaquine exhibits inhibitory activity against a range of viruses, including flaviviruses, togaviruses, filoviruses, and coronaviruses.[1] This guide synthesizes the preclinical data supporting its potential use in treating various viral infections.

Proposed Mechanism of Antiviral Action

The primary proposed antiviral mechanism of amodiaquine is the disruption of viral entry into the host cell by inhibiting host-cell factors. Many enveloped viruses rely on pH-dependent endocytosis for entry. After being engulfed into an endosome, the endosomal vesicle acidifies, which triggers conformational changes in viral glycoproteins, leading to fusion with the endosomal membrane and release of the viral genome into the cytoplasm. This process often requires the activity of host proteases, such as cathepsins.

Amodiaquine is a lysosomotropic agent, meaning it accumulates in acidic intracellular compartments like endosomes and lysosomes, increasing their internal pH. Furthermore, studies have shown that amodiaquine and its active metabolite, desethyl-amodiaquine (DEAQ), can inhibit host cathepsin B.[7] This enzyme is crucial for the entry of several viruses, including Ebola virus and Chikungunya virus.[7] By inhibiting cathepsin B, amodiaquine prevents the necessary processing of viral glycoproteins, thereby blocking viral fusion and subsequent infection.[7]

Quantitative In Vitro Efficacy

Amodiaquine has been evaluated against a variety of viruses in cell-based assays. The following tables summarize the key quantitative data, including the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀).

Flaviviruses

Amodiaquine has demonstrated significant activity against several members of the Flaviviridae family, including Dengue virus and Zika virus.

| Virus (Serotype/Strain) | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Dengue Virus (DENV-2) | BHK-21 | Plaque Assay | 1.08 ± 0.09 | 52.09 ± 4.25 | 48.2 | [8][9] |

| Dengue Virus (DENV-2) | BHK-21 | Replicon Assay | 7.41 ± 1.09 | 52.09 ± 4.25 | 7.0 | [8][9] |

| Zika Virus (ZIKV) | Huh-7 / Vero | MTT Assay | ~ low micromolar | Not specified | Not specified | [10][11] |

| Zika Virus (ZIKV) | Vero | Not specified | 3.07 | Not specified | Not specified | [2] |

Filoviruses

The potential of amodiaquine against Ebola virus (EBOV) was highlighted during the 2013-2016 West African epidemic, where its use in antimalarial regimens was associated with lower mortality rates in EBOV-infected patients.[12]

| Virus (Strain) | Cell Line | Assay Type | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Ebola Virus (EBOV) | Huh-7 | Viral Entry Assay | 2.13 | >50 (approx.) | >23.5 | [12] |

| EBOV Derivative (Cpd 23) | Huh-7 | Viral Entry Assay | 0.29 | >50 (approx.) | >172.4 | [12] |

| EBOV Derivative (Cpd 18) | Huh-7 | Viral Entry Assay | 0.64 | >50 (approx.) | >78.1 | [12] |

Coronaviruses

Amodiaquine has been investigated as a potential treatment for coronaviruses, including SARS-CoV-2. Preclinical studies using advanced cell culture models have shown promise.

| Virus (Strain) | Cell Model | Assay Type | Key Finding | Reference(s) |

| SARS-CoV-2 | Human Airway Chip | Viral Entry Assay | Reduced SARS-CoV-2 entry | [13] |

| SARS-CoV-2 | Hamster Model | Transmission Study | Blocked transmission by 90% | [13] |

| SARS-CoV-2 | Vero-E6 | Cell Culture | Identified as effective in screening | [14][15] |

A phase 2 clinical trial (NCT04532931) has been completed to evaluate amodiaquine in combination with other drugs for the treatment of symptomatic outpatients with COVID-19.[16]

Detailed Experimental Protocols

Accurate and reproducible data relies on standardized experimental methodologies. This section details common protocols used to evaluate the antiviral activity of amodiaquine.

Plaque Reduction Assay (for DENV)

This assay quantifies the inhibition of viral infectivity.

-

Cell Seeding: Baby Hamster Kidney (BHK-21) cells are seeded into 12-well plates and grown to form a confluent monolayer.[8]

-

Virus Preparation: A known titer of Dengue virus (e.g., DENV-2) is pre-incubated for 1 hour with various concentrations of this compound dissolved in DMSO.[8][9]

-

Infection: The cell monolayer is washed, and the virus-drug mixture is added to the wells for infection.

-

Overlay: After a 1-2 hour incubation period, the inoculum is removed, and the cells are overlaid with a medium containing 1% methylcellulose or agar to restrict viral spread to adjacent cells.

-

Incubation: Plates are incubated for 4-5 days to allow for the formation of plaques (localized areas of cell death).

-

Staining and Quantification: The overlay is removed, and the cell monolayer is fixed and stained with a solution like crystal violet. Plaques appear as clear zones against a stained background. The number of plaques is counted, and the EC₅₀ value is calculated as the drug concentration that reduces the plaque number by 50% compared to the untreated control.[8]

Cytotoxicity Assay (MTT or CCK-8)

This assay determines the concentration of the drug that is toxic to the host cells.

-

Cell Seeding: Host cells (e.g., BHK-21, Huh-7, Vero) are seeded in 96-well plates.[11]

-

Drug Treatment: Cells are treated with a range of concentrations of amodiaquine for a period that matches the duration of the antiviral assay (e.g., 72 hours).[17][18]

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well. Viable, metabolically active cells convert the reagent into a colored formazan product.

-

Incubation & Solubilization: After a short incubation, a solubilizing agent (like DMSO or SDS) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.

-

Calculation: The CC₅₀ value is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Structure-Activity Relationship (SAR)

To improve upon the moderate antiviral potency of amodiaquine, medicinal chemistry efforts have generated and tested numerous derivatives. Studies on Ebola virus have revealed key structural features that enhance antiviral activity.

-

Alkyl Chain Extension: Extending the alkyl chains from the aminomethyl group was found to be a key factor in enhancing antiviral potency without significantly increasing cytotoxicity.[12][19]

-

Halogenation of Quinoline Ring: The addition of a halogen to the quinoline ring also contributed to improved antiviral efficacy.[12][19]

-

Combined Modifications: When these two modifications were combined in a single derivative, the antiviral efficacy was further improved, with some compounds demonstrating selectivity indexes over 10 times higher than the parent amodiaquine molecule.[12]

Conclusion and Future Perspectives

This compound has demonstrated compelling broad-spectrum antiviral activity in numerous preclinical studies. Its primary mechanism appears to be the inhibition of viral entry by targeting host-cell pathways, a strategy that may offer a higher barrier to the development of viral resistance. The quantitative data, particularly against Dengue and Ebola viruses, are promising. Furthermore, the successful enhancement of its potency through medicinal chemistry highlights a clear path for developing next-generation analogues with improved therapeutic windows.

Future research should focus on:

-

Conducting robust, randomized controlled clinical trials to validate the efficacy observed in preclinical and observational studies, particularly for COVID-19 and other emerging viral threats.

-

Further elucidating the precise molecular interactions between amodiaquine and its host-cell targets.

-

Evaluating the efficacy of potent amodiaquine derivatives in relevant animal models of viral disease.

-

Investigating amodiaquine in combination therapies with direct-acting antivirals to explore potential synergistic effects and further mitigate resistance.

The continued exploration of amodiaquine and its derivatives represents a valuable and pragmatic approach in the ongoing search for effective and accessible antiviral treatments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. What is the mechanism of Amodiaquine Hydrochloride? [synapse.patsnap.com]

- 5. Could Amodiaquine Be Effective at Fighting COVID-19? | Technology Networks [technologynetworks.com]

- 6. In Vivo Activity of Repurposed Amodiaquine as a Host-Targeting Therapy for the Treatment of Anthrax - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Amodiaquine, an antimalarial drug, inhibits dengue virus type 2 replication and infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antimalarial drug amodiaquine possesses anti-ZIKA virus activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel amodiaquine derivatives potently inhibit Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Airway-on-a-chip screens drugs for use against COVID-19 | National Institutes of Health (NIH) [nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. go.drugbank.com [go.drugbank.com]

- 17. pajols.org [pajols.org]

- 18. researchgate.net [researchgate.net]

- 19. Novel amodiaquine derivatives potently inhibit Ebola virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Interaction of Amodiaquine Dihydrochloride with Heme Polymerase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amodiaquine, a 4-aminoquinoline antimalarial agent, exerts its parasiticidal effect primarily through the inhibition of heme polymerase (hemozoin) formation in the malaria parasite Plasmodium falciparum. This guide provides a detailed technical overview of the binding interaction between amodiaquine dihydrochloride and heme polymerase. It includes a summary of the proposed mechanism, quantitative data on binding affinity and inhibitory concentrations, and detailed experimental protocols for key assays used to study this interaction. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying molecular processes.

Introduction

The intraerythrocytic malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an insoluble, inert crystal called hemozoin, a process catalyzed by a putative heme polymerase.[1][2] Amodiaquine, like other quinoline antimalarials, is thought to interfere with this critical detoxification pathway.[3] By binding to heme and inhibiting its conversion to hemozoin, amodiaquine leads to the accumulation of toxic free heme within the parasite's food vacuole, ultimately causing parasite death.[2][3] Understanding the specifics of this drug-target interaction is crucial for the development of new antimalarial therapies and for combating the emergence of drug resistance.

Mechanism of Action: Inhibition of Heme Polymerization

The precise mechanism by which amodiaquine inhibits hemozoin formation is believed to involve a multi-step process. Amodiaquine is a weak base that accumulates in the acidic food vacuole of the parasite. Here, it is thought to bind to monomeric heme, forming a complex that prevents the incorporation of heme into the growing hemozoin crystal.[2] This drug-heme complex is toxic to the parasite and disrupts membrane function.[1] An alternative but related hypothesis suggests that the amodiaquine-heme complex may cap the growing hemozoin crystal, preventing further polymerization.

Signaling Pathway

Caption: Proposed mechanism of amodiaquine action in the parasite digestive vacuole.

Quantitative Data

The interaction between amodiaquine and heme, as well as its inhibitory effect on hemozoin formation, has been quantified using various biophysical and biochemical assays. The following tables summarize the available quantitative data.

| Parameter | Value | Method | Reference |

| log K (Association Constant) | Similar to Amodiaquine | Spectroscopic Titration | [2] |

Table 1: Binding Affinity of Amodiaquine to Heme (Fe(III)-PPIX)

| Assay Type | IC50 (µM) | Notes | Reference |

| Detergent-Mediated β-Hematin Inhibition Assay | 21.0 | NP-40 detergent used as a mediator. | |

| Lipid-Mediated β-Hematin Inhibition Assay | 23.1 | Native lipid environment. |

Table 2: Inhibitory Concentration (IC50) of Amodiaquine against β-Hematin (Hemozoin) Formation

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

β-Hematin Inhibition Assay (Detergent-Mediated)

This assay measures the ability of a compound to inhibit the formation of β-hematin (a synthetic form of hemozoin) in the presence of a detergent that facilitates the reaction.

Materials:

-

Hemin chloride

-

DMSO

-

Nonidet P-40 (NP-40)

-

Sodium acetate buffer (pH 4.8)

-

96-well microtiter plates

-

Plate shaker

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of hemin chloride in DMSO.

-

In a 96-well plate, add the following in order:

-

This compound (or test compound) at various concentrations.

-

NP-40 solution.

-

Sodium acetate buffer.

-

-

Initiate the reaction by adding the hemin chloride stock solution to each well.

-

Incubate the plate at 37°C with continuous shaking for 18-24 hours to allow for β-hematin formation.

-

After incubation, centrifuge the plate to pellet the β-hematin.

-

Carefully remove the supernatant.

-

Wash the pellet with DMSO to remove unreacted heme.

-

Dissolve the β-hematin pellet in a known volume of NaOH.

-

Measure the absorbance of the dissolved β-hematin at 405 nm using a spectrophotometer.

-

Calculate the percentage of inhibition at each drug concentration relative to a no-drug control.

-